Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system combining pyrazole and pyrimidine moieties. The presence of a trifluoromethyl group at the 7-position and an ethyl ester at the 2-carboxylate position enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with ethyl 2,2,2-trifluoroacetoacetate under acidic conditions, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form new heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the NF-kB pathway, reducing inflammation and apoptosis in neuronal cells.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Triazole-Pyrimidine Hybrids: Compounds combining triazole and pyrimidine rings, showing similar biological activities.
Uniqueness: Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other derivatives. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-8-14-4-3-7(10(11,12)13)16(8)15-6/h3-5H,2H2,1H3 |
InChI Key |
NLEAUCAWYARGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC=NC2=C1)C(F)(F)F |
Origin of Product |
United States |
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